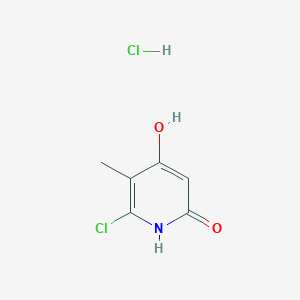
6-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one hydrochloride
Descripción general
Descripción
6-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one, also known by its EC number 809-854-6 and CAS number 89379-84-0, is an organic compound . It is a mono-constituent substance with the molecular formula C6H6ClNO2 .
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one consists of 6 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC name for this compound is 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one .Aplicaciones Científicas De Investigación
Antithyroid and Antioxidative Activities : Compounds similar to 6-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one hydrochloride have been investigated for their antithyroid activity. For instance, tropolone and 3-hydroxy-4-pyrone, which share structural similarities with pyridinones, have been studied for their inhibitory effects on thyroidal uptake of radioiodine and peroxidase activities in rats, indicating potential antithyroid and antioxidative applications (Lee, Hegarty, & Christie, 1979).
Oxime Reactivators in Organophosphate Poisoning : Research on oxime reactivators, such as HI-6 and obidoxime, for treating organophosphate poisoning, showcases the therapeutic potential of pyridinium compounds. These studies highlight the efficacy of such compounds in reactivating acetylcholinesterase inhibited by organophosphates like sarin, suggesting possible medical applications in treating poisonings and nerve agent exposures (Shiloff & Clement, 1987).
Serotonergic Modulation and Pain Management : Investigations into 5-HT receptors and their role in modulating nociceptive transmission in the spinal cord have implications for pain management. Compounds targeting 5-HT2 and 5-HT3 receptors, similar in function to pyridinones, could provide new avenues for treating chronic pain and other neurological conditions (Sasaki, Ishizaki, Obata, & Goto, 2001).
Metabolic Studies and Drug Excretion : The metabolism and excretion of BIIB021, an HSP90 inhibitor, were extensively studied in rats and dogs, providing a framework for understanding how similar compounds, including pyridinones, are metabolized and eliminated in the body. Such research is crucial for drug development, particularly in determining the safety and efficacy profiles of new pharmacological agents (Xu, Woodward, Dai, & Prakash, 2013).
Propiedades
IUPAC Name |
6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2.ClH/c1-3-4(9)2-5(10)8-6(3)7;/h2H,1H3,(H2,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTKOKOGPXPSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C=C1O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



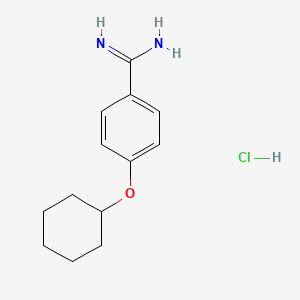
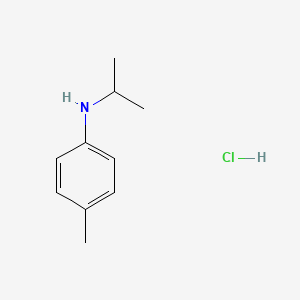
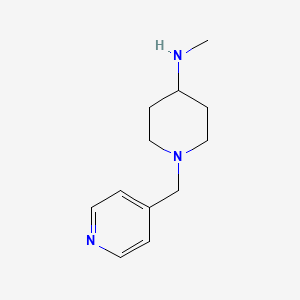
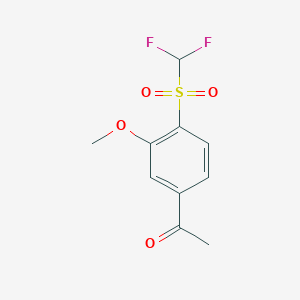
![2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide](/img/structure/B1425275.png)
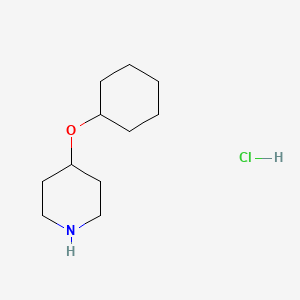
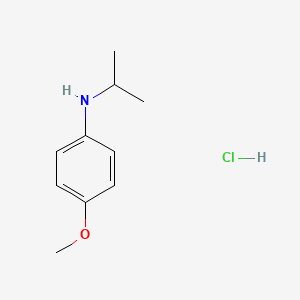
![2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1425281.png)
![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)
![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)
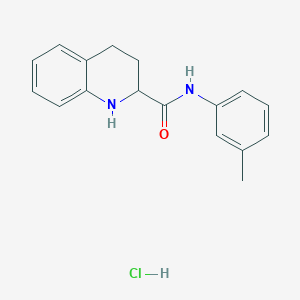
![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)